molecular formula C11H14N4 B14878401 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

Cat. No.: B14878401
M. Wt: 202.26 g/mol
InChI Key: PHJJLIOKIHDUMI-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is a synthetic organic compound that features a unique structure combining an azetidine ring, a pyridine ring, and a nitrile group. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine ring.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used in substitution reactions.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper, along with appropriate ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Amino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with an amino group instead of a methylamino group.

    2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile: Similar structure but with the pyridine ring attached at a different position.

    2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C11H14N4/c1-13-10-7-15(8-10)11(6-12)9-2-4-14-5-3-9/h2-5,10-11,13H,7-8H2,1H3

InChI Key

PHJJLIOKIHDUMI-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(C#N)C2=CC=NC=C2

Origin of Product

United States

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